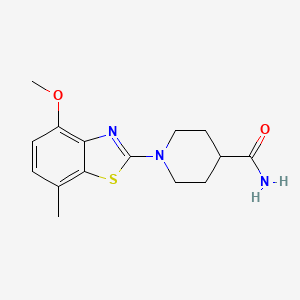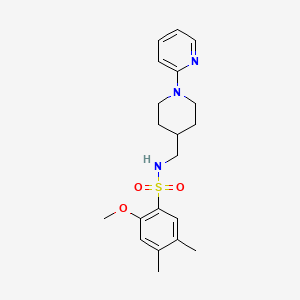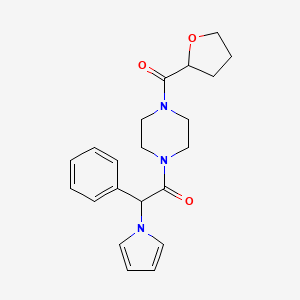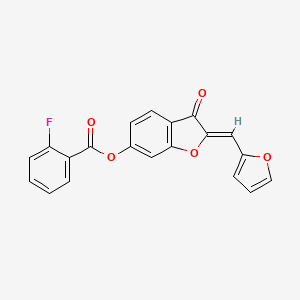
2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and phenyl rings suggests that the compound would have a planar structure in these regions. The electron-donating amino group and electron-withdrawing carboxylic acid group could have interesting effects on the compound’s electronic structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amino group could participate in reactions with electrophiles, while the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance the compound’s water solubility .Aplicaciones Científicas De Investigación
Synthetic and Structural Studies:
- The synthesis of certain quinoline derivatives, including structures related to 2-(4-aminophenyl)-6-methylquinoline-4-carboxylic acid, has been investigated for their potential applications in various fields. For example, studies have synthesized key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. These compounds were characterized by spectroscopy and X-ray crystallographic analysis, indicating their significance in synthetic chemistry and drug design (Li et al., 2013).
Condensation Reactions:
- The compound has been involved in condensation reactions. For instance, the potassium salt of isatinic acid, similar in structure to 2-(4-aminophenyl)-6-methylquinoline-4-carboxylic acid, was condensed with various compounds like urea, N-substituted ureas, and ethyl carbamate, leading to the formation of 2-hydroxyquinazoline-4-carboxylic acid and its derivatives. Such reactions are significant in the synthesis of new compounds with potential biological activities (Stefanović et al., 2010).
Fluorophores and Biological Applications:
- Quinoline derivatives are known for their applications as efficient fluorophores widely used in biochemistry and medicine. They are used in studying various biological systems, indicating their importance in research applications. Some derivatives are also being studied for their potential as antioxidants and radioprotectors, showcasing the diverse applications of these compounds in scientific research (Aleksanyan & Hambardzumyan, 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with cytochrome p450 enzymes, particularly cyp1a1 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds .
Mode of Action
It is suggested that the compound may be biotransformed by cytochrome p450 1a1 into active metabolites . These metabolites may then interact with their targets to exert their effects .
Biochemical Pathways
Given the potential interaction with cytochrome p450 enzymes, it is plausible that the compound could influence pathways related to xenobiotic metabolism .
Pharmacokinetics
It is suggested that the compound may be metabolized by cytochrome p450 1a1 . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Similar compounds have been shown to exhibit potent antitumor properties in vitro and in vivo
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid is not well-documented. Factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action.
This compound represents an interesting area for future research due to its potential antitumor properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-aminophenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,18H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTTZAVDCVHQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2439996.png)




![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)
![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2440008.png)


![Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate](/img/structure/B2440011.png)
![methyl 2-({[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2440012.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2440015.png)
